molecular formula C16H18Cl3NO3 B413587 ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 296266-50-7

ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No. B413587
CAS RN: 296266-50-7
M. Wt: 378.7g/mol
InChI Key: JUAXPFDRBDMLDA-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as ETBC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. ETBC is a member of the indole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has been found to have a range of biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has been found to have antioxidant properties and to reduce inflammation. Additionally, ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has been found to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate. One area of research could focus on elucidating the mechanism of action of ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate, which would provide a better understanding of its anti-proliferative and neuroprotective effects. Additionally, research could focus on developing new derivatives of ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate that have improved efficacy and selectivity for specific targets. Finally, research could focus on testing the efficacy of ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate in animal models of cancer and neurodegenerative diseases, which would provide valuable insights into its potential clinical applications.
Conclusion
In conclusion, ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer research. ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has been found to have anti-proliferative effects on cancer cells, as well as antioxidant and neuroprotective properties. While the mechanism of action of ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate is not fully understood, there are several future directions for research that could provide valuable insights into its potential clinical applications.

Synthesis Methods

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate can be synthesized through a multi-step process that involves the condensation of 2-methylindole-3-carboxylic acid with butylamine, followed by chlorination and esterification. This process yields a pure product that can be used for various research purposes.

Scientific Research Applications

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.

properties

IUPAC Name

ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl3NO3/c1-4-6-7-20-8(3)9(16(22)23-5-2)10-14(20)12(18)11(17)13(19)15(10)21/h21H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAXPFDRBDMLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=C1C(=C(C(=C2O)Cl)Cl)Cl)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate

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